2-(4-bromophenoxy)-N-(3-methylphenyl)acetamide
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Overview
Description
2-(4-bromophenoxy)-N-(3-methylphenyl)acetamide is an organic compound that features a bromophenoxy group and a methylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(3-methylphenyl)acetamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Preparation of 4-bromophenoxyacetic acid: The 4-bromophenol is then reacted with chloroacetic acid under basic conditions to form 4-bromophenoxyacetic acid.
Amidation: The final step involves the reaction of 4-bromophenoxyacetic acid with 3-methylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The phenyl and acetamide groups can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Depending on the nucleophile, products can include various substituted phenoxyacetamides.
Oxidation: Products can include quinones or carboxylic acids.
Reduction: Products can include alcohols or amines.
Hydrolysis: Products include 4-bromophenoxyacetic acid and 3-methylaniline.
Scientific Research Applications
2-(4-bromophenoxy)-N-(3-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or resins.
Biological Studies: It can be used to study the interactions of bromophenoxy and methylphenyl groups with biological targets.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(3-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The bromophenoxy group could be involved in halogen bonding, while the acetamide group could form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(3-methylphenyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(4-fluorophenoxy)-N-(3-methylphenyl)acetamide: Similar structure but with a fluorine atom instead of bromine.
2-(4-iodophenoxy)-N-(3-methylphenyl)acetamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-bromophenoxy)-N-(3-methylphenyl)acetamide can impart unique properties, such as increased molecular weight and specific reactivity patterns. Bromine atoms can also participate in halogen bonding, which can influence the compound’s interactions with biological targets or materials.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-11-3-2-4-13(9-11)17-15(18)10-19-14-7-5-12(16)6-8-14/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDYEFMBSIGOCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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